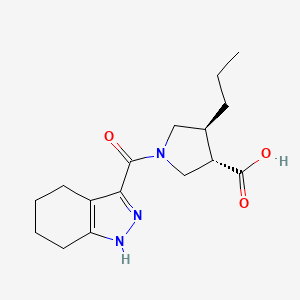![molecular formula C16H16N4O2 B5528992 [5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid](/img/structure/B5528992.png)
[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt) is a complex organic molecule that has garnered interest in the scientific community for its unique structure and potential applications. This document synthesizes information from various scientific research studies to provide a comprehensive overview of the synthesis, molecular structure analysis, chemical reactions, properties, and analysis of this compound.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt), typically involves a 3+2 annulation method or a one-pot condensation reaction. These methods have been found to be effective for the direct synthesis of substituted pyrazole through the reaction of various reagents in suitable conditions, such as in the presence of acetic acid or ethanol as solvents (Naveen et al., 2021; Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of similar pyrazole derivatives has been determined using single crystal X-ray diffraction studies. The analysis reveals that these compounds typically crystallize in specific space groups and their structures are stabilized by various intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. The detailed molecular geometry and electronic structure have been further elucidated through density functional theory (DFT) calculations, providing insight into the stability and electronic properties of these molecules (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives, including [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt), participate in various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions include condensation with activated carbonyl groups, heterocyclization reactions, and reactions with different chemical reagents to produce thiophene, pyrazole, and coumarin derivatives (Mohareb & Gamaan, 2018; Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives are characterized through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. These methods provide valuable information on the structural and physical characteristics of the compounds, including their stability, crystallinity, and molecular interactions. Theoretical calculations, such as TD-SCF, HOMO/LUMO, and MEP analyses, complement these findings by offering insights into the electronic properties and reactivity of the molecules (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt) and related compounds are explored through their reactivity in various chemical reactions. These studies have highlighted the versatility of pyrazole derivatives in synthesizing a wide array of heterocyclic compounds with potential applications in various fields. The analysis of these reactions provides insight into the reactivity patterns, functional group transformations, and the potential for further derivatization of these compounds (Mohareb & Gamaan, 2018).
Eigenschaften
IUPAC Name |
2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-20-9-13(8-18-20)16-15(12-6-4-3-5-7-12)17-11-19(16)10-14(21)22/h3-9,11H,2,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGUCHDHLZIZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(N=CN2CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)





![N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)
![N,N,1-trimethyl-3-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5528985.png)

